molecular formula C12H14N2OS B14014292 5-(3-Propoxyphenyl)thiazol-2-amine

5-(3-Propoxyphenyl)thiazol-2-amine

Cat. No.: B14014292
M. Wt: 234.32 g/mol
InChI Key: VTBRGZJKSUXWBU-UHFFFAOYSA-N
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Description

5-(3-Propoxyphenyl)thiazol-2-amine is a chemical compound of interest in scientific research and development. It features a thiazole ring, a nitrogen-containing heterocycle, linked to a propxoy-substituted phenyl ring via an amine group . This structure is analogous to other research chemicals in the same family, such as 5-(3-Methoxy-2-propoxyphenyl)thiazol-2-amine . Compounds containing the thiazol-2-amine scaffold are frequently investigated as building blocks in medicinal chemistry and for the synthesis of more complex molecules . Researchers value these structures for developing potential pharmacologically active agents; for instance, related benzothiazol-2-amine derivatives have been studied in contexts such as immunosuppressive activity . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

5-(3-propoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C12H14N2OS/c1-2-6-15-10-5-3-4-9(7-10)11-8-14-12(13)16-11/h3-5,7-8H,2,6H2,1H3,(H2,13,14)

InChI Key

VTBRGZJKSUXWBU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=CN=C(S2)N

Origin of Product

United States

Nomenclature and Structural Considerations of 5 3 Propoxyphenyl Thiazol 2 Amine

Systematic IUPAC Nomenclature of 5-(3-Propoxyphenyl)thiazol-2-amine

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 5-(3-propoxyphenyl)-1,3-thiazol-2-amine . This name is derived from its core structure, which is a thiazole (B1198619) ring. The numbering of the thiazole ring assigns the sulfur atom position 1 and the nitrogen atom position 3. The name indicates an amine group (-NH₂) attached at position 2 and a 3-propoxyphenyl group attached at position 5.

The parent structure is a 2-aminothiazole (B372263), a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. The substituent at the 5-position is a phenyl ring which is itself substituted with a propoxy group (-OCH₂CH₂CH₃) at its third carbon atom.

Identifier Value
IUPAC Name 5-(3-propoxyphenyl)-1,3-thiazol-2-amine
Core Structure 2-Aminothiazole
Substituent at C2 Amine group
Substituent at C5 3-Propoxyphenyl group

Positional and Configurational Isomerism Relevant to this compound

Isomerism plays a crucial role in defining the properties of a molecule. For this compound, both positional and configurational isomerism are relevant considerations.

Positional Isomerism: Positional isomers have the same molecular formula but differ in the position of substituents on a parent structure. For this compound, positional isomerism can arise from:

Substitution on the thiazole ring: While less common for this specific scaffold, the positions of the substituents on the thiazole ring could theoretically be different. For example, moving the amine group to position 4 would result in 5-(3-propoxyphenyl)thiazol-4-amine.

Configurational Isomerism: This type of isomerism includes tautomerism and conformational isomers.

Tautomerism: 2-aminothiazole derivatives can exist in two tautomeric forms: the amino form and the imino form. For this compound, the equilibrium would be between the amine tautomer (this compound) and the imine tautomer (5-(3-propoxyphenyl)-2(3H)-iminothiazole). Studies on similar 2-aminothiazole derivatives have shown that they predominantly exist in the more stable amino form in both solid and solution phases. researchgate.net

Conformational Isomerism: This refers to the different spatial arrangements of atoms that can be interconverted by rotation around single bonds. The key rotatable bond in this molecule is the C-C bond connecting the thiazole and phenyl rings. The rotation around this bond determines the dihedral angle between the two ring systems. This angle is influenced by the steric hindrance imposed by the substituents. mdpi.com The planarity or twisting of the molecule can affect its crystal packing and interactions with other molecules. nih.gov

Isomerism Type Description Examples
Positional (Phenyl Ring) Different positions of the propoxy group on the phenyl ring.5-(2-propoxyphenyl)thiazol-2-amine, 5-(4-propoxyphenyl)thiazol-2-amine
Tautomerism Equilibrium between amino and imino forms.Amino: -C-NH₂, Imino: -C=NH
Conformational Different spatial arrangements due to bond rotation.Varying dihedral angles between the thiazole and phenyl rings.

Molecular Topology and Key Structural Features of the this compound Scaffold

The molecular topology of this compound is defined by the spatial arrangement of its constituent atoms and the nature of its chemical bonds. The scaffold is built upon a 2-aminothiazole core, which imparts specific structural characteristics.

The thiazole ring is a planar, aromatic heterocycle due to the delocalization of π-electrons. This planarity is a defining feature of the core structure. The 2-aminothiazole moiety is a common pharmacophore in medicinal chemistry.

The propoxy group on the phenyl ring introduces a flexible alkyl chain, adding to the molecule's conformational possibilities. The presence of the amine group and the propoxy group provides sites for hydrogen bonding, which can influence intermolecular interactions and crystal packing.

Key Structural Features:

Feature Description
Thiazole Ring A five-membered, planar, aromatic ring containing one sulfur and one nitrogen atom.
Phenyl Ring An aromatic ring attached to the C5 position of the thiazole ring.
Propoxy Group An -OCH₂CH₂CH₃ group at the C3 position of the phenyl ring, providing flexibility.
Amine Group An -NH₂ group at the C2 position of the thiazole ring, acting as a hydrogen bond donor.
Dihedral Angle The angle between the thiazole and phenyl rings, which dictates the molecule's overall planarity. mdpi.com

Synthetic Strategies and Methodologies for 5 3 Propoxyphenyl Thiazol 2 Amine

Historical and Current Synthetic Routes to Thiazole-2-amine Derivatives

The synthesis of the thiazole (B1198619) ring is a foundational topic in heterocyclic chemistry, with several key methods developed over the last century.

Historical Routes:

Hantzsch Thiazole Synthesis: First reported by Arthur Hantzsch in 1887, this remains one of the most prominent and widely utilized methods for thiazole synthesis. synarchive.com It involves the cyclocondensation reaction between an α-haloketone and a thioamide. synarchive.comderpharmachemica.comresearchgate.net This method is known for its reliability and often produces high yields. chemhelpasap.com

Cook-Heilbron Synthesis: This method produces 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. researchgate.netwikipedia.org

Gabriel's Synthesis: In this approach, an acylaminoketone reacts with a phosphorus pentasulfide to yield a thiazole. cutm.ac.inpharmaguideline.com

Tcherniac's Synthesis: This route involves the acid hydrolysis of α-thiocyanoketones to form 2-substituted thiazoles. pharmaguideline.com

Current Synthetic Strategies: Modern synthetic chemistry continues to build upon these classical foundations, introducing new catalysts, reaction conditions, and strategies to improve efficiency, yield, and structural diversity.

Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials have become popular for their efficiency. A copper-catalyzed three-component reaction of thioamides, ynals, and alcohols has been developed to produce functionalized thiazoles. nih.gov

Novel Catalysis: Researchers have explored various catalysts to promote thiazole synthesis under milder or more environmentally friendly conditions. This includes the use of silica-supported tungstosilisic acid and KF/Clinoptilolite nanoparticles. nih.govnih.gov

Oxidative Approaches: A common modern technique involves the synthesis of an intermediate thiazoline (B8809763) ring, which is then dehydrogenated or oxidized to form the aromatic thiazole. derpharmachemica.comnih.gov

Post-Cyclization Functionalization: Instead of building all substituents from the start, a core thiazole ring can be synthesized and then functionalized. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Stille coupling) or direct C-H arylation allow for the introduction of diverse groups onto the thiazole scaffold. derpharmachemica.comorganic-chemistry.org

Optimized Preparative Methods for 5-(3-Propoxyphenyl)thiazol-2-amine

A targeted synthesis of this compound would most logically employ the Hantzsch thiazole synthesis, which involves the assembly of key precursors followed by a cyclocondensation reaction.

The primary precursors required for the Hantzsch synthesis of the target molecule are 2-bromo-1-(3-propoxyphenyl)ethan-1-one and thiourea (B124793).

Synthesis of 3-Propoxyacetophenone: The propoxy side chain is typically installed via a Williamson ether synthesis. This involves reacting 3-hydroxyacetophenone with a propyl halide, such as 1-propyl bromide, in the presence of a base like potassium carbonate and a suitable solvent like acetone. prepchem.com The resulting 3-propoxyacetophenone can be purified by standard laboratory techniques such as distillation. prepchem.com

Reactant 1Reactant 2BaseSolventMethodProduct
3-Hydroxyacetophenone1-Propyl BromidePotassium CarbonateAcetoneWilliamson Ether Synthesis3-Propoxyacetophenone

α-Halogenation: The synthesized 3-propoxyacetophenone must then be halogenated at the alpha-carbon (the carbon adjacent to the carbonyl group). This is commonly achieved through bromination using elemental bromine in a suitable solvent to yield 2-bromo-1-(3-propoxyphenyl)ethan-1-one. nih.gov

Thiourea: The second key precursor, thiourea, provides the N-C-S backbone required to form the 2-amino-thiazole ring system and is a readily available commercial reagent. chemhelpasap.com

The cornerstone of the synthesis is the cyclocondensation step.

Hantzsch Thiazole Synthesis: This reaction involves combining the two prepared precursors, 2-bromo-1-(3-propoxyphenyl)ethan-1-one and thiourea. synarchive.comchemhelpasap.com The reaction is typically performed by heating the components in a solvent such as methanol (B129727) or ethanol. chemhelpasap.com The mechanism proceeds through an initial SN2 reaction where the sulfur of the thiourea displaces the bromine on the α-haloketone. This is followed by an intramolecular cyclization as the nitrogen attacks the carbonyl carbon, and a final dehydration step to form the stable, aromatic thiazole ring. chemhelpasap.com The final product, this compound, can often be precipitated from the reaction mixture and isolated via filtration, which simplifies purification. chemhelpasap.com

Alternative Cyclocondensation Methods: While the Hantzsch synthesis is the most direct route, other modern methods could be adapted. For instance, cyclocondensation of thioureas with 1-alkynyl(phenyl)-λ3-iodanes offers another pathway to the thiazole core. nih.govacs.org A copper-catalyzed three-component cyclization is another advanced strategy for constructing functionalized thiazoles. nih.gov

Once the this compound scaffold is synthesized, it can serve as a platform for creating a variety of derivatives.

Modification of the 2-Amino Group: The primary amine at the C2 position is a versatile functional handle. It can undergo a range of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides. nih.gov

Formation of Ureas/Thioureas: Reaction with isocyanates or isothiocyanates. nih.gov

Schiff Base Formation: Condensation with aldehydes or ketones. nih.gov

Substitution on the Thiazole Ring: Direct electrophilic substitution on the thiazole ring is generally difficult due to its electron-deficient nature. pharmaguideline.com However, the reactivity can be influenced by the existing substituents. Deprotonation at the C2 position can occur with strong bases, creating a nucleophilic center for reaction with electrophiles. wikipedia.orgpharmaguideline.com

Cross-Coupling Reactions: Modern catalytic methods can be employed to further functionalize the molecule. If a halogen atom were introduced onto the thiazole or phenyl ring during the synthesis, palladium-catalyzed cross-coupling reactions could be used to form new carbon-carbon or carbon-heteroatom bonds, greatly expanding the structural diversity of accessible analogues. derpharmachemica.comorganic-chemistry.org

Green Chemistry Principles Applied to the Synthesis of this compound Analogues

The principles of green chemistry, which focus on creating more sustainable chemical processes, are increasingly being applied to the synthesis of heterocyclic compounds like thiazoles. researchgate.netnih.gov While specific studies on the green synthesis of this compound are not prevalent, methodologies applied to its analogues demonstrate a clear path forward.

Green Chemistry ApproachDescriptionExample ApplicationReference(s)
Alternative Energy Sources Using microwave irradiation or ultrasound can reduce reaction times and energy consumption compared to conventional heating.Synthesis of Hantzsch thiazole derivatives in an ethanol/water mixture under ultrasonic irradiation. nih.govresearchgate.net
Green Solvents Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or deep eutectic solvents.Synthesis of thiazole derivatives in water at 100°C. nih.govresearchgate.netosi.lv
Reusable Catalysts Employing solid-supported or heterogeneous catalysts that can be easily recovered and reused, minimizing waste.A recyclable cross-linked chitosan (B1678972) hydrogel used as a biocatalyst for thiazole synthesis. mdpi.com
Atom Economy Designing reactions, such as multicomponent reactions (MCRs), where the maximum number of atoms from the reactants are incorporated into the final product.One-pot synthesis of 2-aminothiazoles from active methylene (B1212753) compounds, thiourea, and N-bromosuccinimide. neliti.com
Sustainable Reagents Using environmentally benign and readily available reagents, such as elemental sulfur.A copper-catalyzed aerobic oxidative synthesis of thiazoles from aldehydes, amines, and elemental sulfur. researchgate.net

Applying these principles to the synthesis of this compound could involve performing the Hantzsch reaction using ultrasonic irradiation in an ethanol-water solvent system to improve its environmental footprint.

Yield Optimization and Scalability Considerations in the Synthesis of this compound

Optimizing reaction yield and ensuring the process is scalable are critical for producing sufficient quantities of a compound for research and development.

Yield Optimization: The yield of the Hantzsch synthesis can be highly dependent on the specific reaction conditions. Key parameters for optimization include the choice of solvent, base (if any), reaction temperature, and reaction time. Studies on analogous syntheses have shown that screening these variables is crucial. For example, a model reaction for N-substituted thiazol-2-amines showed that using dimethylformamide (DMF) as the solvent and potassium carbonate as the base provided the best yield (95%) in the shortest time (3 hours). nanobioletters.com In other optimizations, solvents like 1,2-dichloroethane (B1671644) (DCE) and tetrahydrofuran (B95107) (THF) also gave high yields (81-83%). researchgate.net

SolventBaseYield (%)Reference
MethanolSodium AcetateFair to Good nanobioletters.com
EthanolTriethylamine93 researchgate.net
DMFPotassium Carbonate95 nanobioletters.com
DCE(none specified)83 researchgate.net
Data from model reactions of analogous thiazole syntheses.

Scalability: While the Hantzsch synthesis is generally robust, scaling up from laboratory milligram quantities to multi-gram or kilogram production can present challenges. chemhelpasap.comacs.org Issues can arise with maintaining consistent yields and with the feasibility of purification methods like column chromatography on a large scale. acs.org Therefore, synthetic routes that result in a product that can be isolated by simple precipitation or recrystallization are highly advantageous for scalability. chemhelpasap.comacs.orgresearchgate.net The development of robust and scalable syntheses that minimize chromatographic purification has been a focus of recent research, enabling the production of gram-scale quantities of complex thiazole-containing natural products. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of this compound in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, every proton and carbon atom can be assigned, and their connectivity mapped out, confirming the arrangement of the propoxyphenyl and aminothiazole moieties.

The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for each hydrogen atom in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the propoxy chain, the aromatic protons on the phenyl ring, the single proton on the thiazole ring, and the amine protons. The protons of the propoxy group typically appear in the upfield region, while the aromatic and thiazole protons are found further downfield due to the deshielding effects of the ring currents. The amine protons can appear over a broad range and may be broadened due to exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
-CH₃ ~1.05 Triplet (t) 3H Propoxy methyl
-CH₂- ~1.80 Sextet or Multiplet (m) 2H Propoxy methylene
-OCH₂- ~3.95 Triplet (t) 2H Propoxy methylene (ether linkage)
Ar-H (Phenyl) ~6.80-7.30 Multiplet (m) 4H Phenyl ring protons
Thiazole-H ~7.40 Singlet (s) 1H C4-H of thiazole ring

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, twelve distinct signals are expected, corresponding to the ten carbons of the propoxyphenyl group and the two carbons of the thiazole ring (excluding the carbon bearing the amino group which can sometimes be difficult to observe).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Assignment
-C H₃ ~10.5 Propoxy methyl
-C H₂- ~22.5 Propoxy methylene
-OC H₂- ~69.5 Propoxy methylene (ether linkage)
Phenyl C-H ~101-129 Phenyl ring carbons
Phenyl C-O ~159.0 C3' of Phenyl ring
Phenyl C-Thiazole ~135.0 C1' of Phenyl ring
Thiazole C4 ~115.0 C4 of Thiazole ring
Thiazole C5 ~140.0 C5 of Thiazole ring

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values can be confirmed with 2D NMR techniques.

2D NMR experiments are crucial for assembling the complete structural puzzle by establishing correlations between nuclei. youtube.comscience.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. [7a] For this compound, key COSY correlations would be observed between the adjacent methylene protons of the propoxy group (-OCH₂-CH₂ -CH₃ ) and between the central methylene protons and the terminal methyl protons (-OCH₂-CH₂ -CH₃ ). It would also reveal through-space or through-bond couplings between protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, providing definitive C-H assignments. columbia.edu Each proton signal from the propoxy chain and the aromatic rings would show a correlation to its corresponding carbon signal in the ¹³C spectrum, simplifying the assignment of both spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which are essential for connecting the different fragments of the molecule. columbia.edunih.gov Key HMBC correlations would include:

A correlation from the propoxy -OCH₂- protons to the C3' carbon of the phenyl ring, confirming the position of the ether linkage.

Correlations from the thiazole C4-H proton to the C5 carbon of the thiazole ring and to the C1' carbon of the phenyl ring, unequivocally establishing the connection point between the two ring systems.

Correlations from the phenyl protons to neighboring carbons within the phenyl ring and across to the C5 carbon of the thiazole ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectra for this compound would display characteristic bands for the amine, ether, aromatic, and thiazole ring functionalities.

Table 3: Key Vibrational Frequencies for this compound

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Functional Group
N-H Stretch 3400-3250 (two bands) 3400-3250 Primary Amine (-NH₂)
C-H Stretch (Aromatic) 3100-3000 3100-3000 Phenyl and Thiazole Rings
C-H Stretch (Aliphatic) 2960-2850 2960-2850 Propoxy Group (-CH₂, -CH₃)
C=N Stretch ~1630 ~1630 Thiazole Ring
C=C Stretch (Aromatic) 1600, 1580, 1470 1600, 1580, 1470 Phenyl Ring
N-H Bend 1650-1580 Weak or Absent Primary Amine (-NH₂)
C-O-C Stretch (Aryl Ether) 1275-1200 (asymmetric) Strong Aryl-Alkyl Ether
C-O-C Stretch (Aryl Ether) 1050-1000 (symmetric) Moderate Aryl-Alkyl Ether

Note: These are typical frequency ranges. researchgate.netresearchgate.net The combination of IR and Raman provides complementary information, as some vibrations may be more intense in one technique than the other.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation of this compound

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. mdpi.com For this compound, with a molecular formula of C₁₂H₁₄N₂OS, HRMS would be used to measure the exact mass of the protonated molecule, [M+H]⁺.

Molecular Formula: C₁₂H₁₄N₂OS

Monoisotopic Mass: 234.0827 g/mol

Expected [M+H]⁺: 235.0905

An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) provides unambiguous validation of the molecular formula, distinguishing it from other potential structures with the same nominal mass. Tandem mass spectrometry (MS/MS) experiments could further be used to study fragmentation patterns, providing additional structural support.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination of this compound and Related Compounds

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By successfully growing a single crystal of this compound, this technique can provide precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. nih.gov

This analysis would confirm the planarity of the thiazole and phenyl rings and determine the dihedral angle between them. Furthermore, it would reveal the conformation of the flexible propoxy chain. Crucially, X-ray diffraction elucidates the supramolecular assembly in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds (e.g., involving the amine N-H donors and the thiazole nitrogen or ether oxygen acceptors) and π-π stacking between aromatic rings. This information is vital for understanding the solid-state properties of the compound. While the specific crystal structure for the title compound is not publicly available, analysis of related thiazole derivatives demonstrates the power of this technique in confirming molecular geometry and packing. nih.gov

Conclusion

While specific, in-depth research on 5-(3-Propoxyphenyl)thiazol-2-amine is not widely published, its chemical properties and synthetic pathways can be reasonably inferred from the well-established chemistry of thiazole (B1198619) derivatives. The Hantzsch synthesis provides a reliable route for its preparation, and the resulting compound possesses a versatile set of functional groups that allow for further chemical exploration. The presence of the 3-propoxyphenyl substituent imparts specific electronic and steric characteristics that may be of interest in various fields of chemical research. Further investigation into this particular molecule could reveal unique properties and applications, contributing to the ever-expanding world of thiazole chemistry.

Computational Chemistry and Molecular Modeling of 5 3 Propoxyphenyl Thiazol 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization of 5-(3-Propoxyphenyl)thiazol-2-amine

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govbamu.ac.in It is widely employed for calculating the optimized geometry and electronic properties of molecules. researchgate.netdntb.gov.ua DFT methods, such as the popular B3LYP functional combined with a basis set like 6-311++G(d,p), can determine the lowest-energy three-dimensional arrangement of atoms in the this compound molecule. nih.govnih.gov This geometry optimization is crucial as the molecular conformation dictates its physical and chemical properties. The calculations involve finding a stable point on the potential energy surface, which corresponds to the most likely structure of the molecule in its ground state. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.comtaylorandfrancis.com

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its electron-donating ability, or nucleophilicity. taylorandfrancis.com The energy of the LUMO (ELUMO) is associated with its electron affinity and points to its electron-accepting ability, or electrophilicity. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move electrons from a low-lying HOMO to a high-lying LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more reactive. taylorandfrancis.com

For this compound, DFT calculations would provide the energies of these frontier orbitals and map their electron density distributions, highlighting the most probable sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data for a Thiazole (B1198619) Derivative (Note: This table is an example based on typical values for similar compounds and does not represent actual calculated data for this compound.)

ParameterEnergy (eV)Description
EHOMO-6.2Energy of the Highest Occupied Molecular Orbital; relates to electron-donating capacity.
ELUMO-1.8Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting capacity.
Energy Gap (ΔE)4.4(ELUMO - EHOMO); indicates chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.netnih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different charge regions. researchgate.net

Typically, red and yellow colors represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.netresearchgate.net Blue and green colors indicate regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, an MEP map would likely show negative potential (red/yellow) concentrated around the electronegative nitrogen atom of the thiazole ring and the oxygen atom of the propoxy group, as these are sites with high electron density. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine group (NH2), indicating these as potential sites for hydrogen bonding and nucleophilic interactions. researchgate.net This analysis helps in understanding intermolecular interactions and binding to biological targets. researchgate.net

Theoretical vibrational frequency analysis, performed using DFT calculations, is a powerful method for predicting the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. nih.gov This computed spectrum is then compared with experimental data to confirm the molecular structure and the assignment of spectral bands to specific functional groups. nih.govresearchgate.net

For this compound, the analysis would predict characteristic vibrational frequencies for its various bonds. For instance, N-H stretching vibrations of the amine group are expected in a specific region of the IR spectrum. Aromatic C-H stretching vibrations from the phenyl ring would appear in their characteristic range (typically 3100-3000 cm⁻¹). nih.govresearchgate.net Vibrations corresponding to the C=N and C-S bonds within the thiazole ring, as well as the C-O-C linkages of the propoxy group, would also be identified. A strong correlation between the calculated and experimental spectra would validate the optimized molecular geometry. researchgate.net

Table 2: Predicted Vibrational Modes for this compound (Note: This table presents expected frequency ranges for key functional groups based on general spectroscopic data.)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (N-H)Stretching3500 - 3300
Aromatic (C-H)Stretching3100 - 3000
Aliphatic (C-H)Stretching3000 - 2850
Aromatic (C=C)Stretching1600 - 1450
Thiazole Ring (C=N)Stretching1650 - 1550
Ether (C-O-C)Asymmetric Stretching1275 - 1200

Molecular Dynamics Simulations and Conformation Analysis of this compound

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net An MD simulation provides detailed information on the conformational flexibility and dynamic behavior of a molecule in a simulated environment, such as in a solvent or interacting with a biological macromolecule. For this compound, MD simulations would reveal how the molecule changes its shape, including rotations around its single bonds. This is particularly relevant for the flexible propoxy chain and the bond connecting the phenyl ring to the thiazole ring. The simulation would track the trajectories of the atoms, allowing for an analysis of the molecule's conformational landscape and the identification of its most stable and frequently occurring conformations. This information is vital for understanding how the molecule might fit into a receptor's binding site.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behaviors of this compound

Quantitative Structure-Property Relationship (QSPR) is a computational technique that aims to correlate the chemical structure of a compound with its physical, chemical, or biological properties. nih.gov QSPR models are mathematical equations that relate numerical descriptors of a molecule's structure to a specific property. nih.govresearchgate.net These descriptors, which can be calculated from the molecular structure, quantify various aspects like topology, geometry, and electronic features.

For this compound, a QSPR study could be developed to predict properties such as density, boiling point, solubility, or even bioavailability indicators. nih.govresearchgate.net By building a model based on a dataset of similar amine or thiazole compounds with known properties, the behavior of the target molecule could be predicted without the need for extensive experimental work. nih.govresearchgate.net This approach is highly valuable in the early stages of chemical design and screening. nih.gov

Reactivity Profiles and Transformation Pathways of 5 3 Propoxyphenyl Thiazol 2 Amine

Electrophilic Aromatic Substitution Reactions on the Phenyl and Thiazole (B1198619) Rings

The 5-(3-Propoxyphenyl)thiazol-2-amine molecule possesses two aromatic systems susceptible to electrophilic attack: the phenyl ring and the thiazole ring. The outcome of such reactions is dictated by the directing effects of the existing substituents.

On the Phenyl Ring: The phenyl ring is substituted with a propoxy group (-OPr) and a 5-(2-aminothiazolyl) group. The propoxy group is a strong activating group and an ortho, para-director due to the lone pairs on the oxygen atom that can be donated to the ring. The 2-aminothiazol-5-yl substituent is also generally considered an activating group. The combined effect of these two groups directs incoming electrophiles primarily to the positions ortho and para to the strongly activating propoxy group.

On the Thiazole Ring: Five-membered heterocyclic rings like thiophene (B33073) and pyrrole (B145914) are typically more reactive towards electrophiles than benzene. wikipedia.org The thiazole ring in this compound is electron-rich, particularly due to the presence of the amino group. The most probable site for electrophilic substitution on the 2-aminothiazole (B372263) ring system is the C4 position, if available, or the C5 position. However, since the C5 position is already substituted in the target molecule, electrophilic attack on the thiazole ring is less common than reactions on the phenyl ring or the exocyclic amine.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group. fiveable.me

Halogenation: Reaction with halogens (e.g., Br₂ in the presence of a Lewis acid like FeBr₃) introduces a halogen atom. fiveable.me

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group. fiveable.me

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl chloride or alkyl halide with a Lewis acid catalyst. wikipedia.org

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on the Phenyl Ring

ReactionReagentsMajor Products (Predicted)
NitrationHNO₃, H₂SO₄5-(2-Nitro-3-propoxyphenyl)thiazol-2-amine; 5-(4-Nitro-3-propoxyphenyl)thiazol-2-amine
BrominationBr₂, FeBr₃5-(2-Bromo-3-propoxyphenyl)thiazol-2-amine; 5-(4-Bromo-3-propoxyphenyl)thiazol-2-amine
SulfonationFuming H₂SO₄2-Amino-5-(3-propoxy-phenyl)thiazole-sulfonic acid
AcylationRCOCl, AlCl₃5-(2-Acyl-3-propoxyphenyl)thiazol-2-amine; 5-(4-Acyl-3-propoxyphenyl)thiazol-2-amine

Nucleophilic Reactions at the Thiazole-2-amine Moiety

The 2-aminothiazole moiety is characterized by its nucleophilic nature, primarily centered on the exocyclic amino group. researchgate.net This group readily reacts with a variety of electrophiles. The ring nitrogen can also exhibit nucleophilicity, though it is generally less reactive than the exocyclic amine, especially when the latter is unsubstituted. chemicalbook.com

Key nucleophilic reactions include:

Acylation: The amino group can be acylated by reacting with acid chlorides or anhydrides to form amides. This is a common strategy for producing derivatives. mdpi.com For example, reaction with acetyl chloride would yield N-(5-(3-propoxyphenyl)thiazol-2-yl)acetamide.

Sulfonylation: Reaction with sulfonyl chlorides yields the corresponding sulfonamides.

Alkylation: While direct alkylation can be complex and lead to mixtures, it is possible under specific conditions.

Reaction with Isocyanates and Isothiocyanates: The amino group can add to isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. mdpi.com

Table 2: Examples of Nucleophilic Reactions at the Amino Group

Reaction TypeElectrophileReagent ExampleProduct Class
AcylationAcid ChlorideAcetyl chlorideAmide
SulfonylationSulfonyl ChlorideBenzenesulfonyl chlorideSulfonamide
Urea FormationIsocyanatePhenyl isocyanateUrea
Thiourea FormationIsothiocyanatePhenyl isothiocyanateThiourea

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction reactions of this compound can target several sites within the molecule, including the nitrogen atoms and any susceptible functional groups introduced through other reactions.

Oxidation: The nitrogen atoms in the molecule are potential sites for oxidation. The exocyclic primary amine can be oxidized, though this can sometimes lead to complex product mixtures. The nitrogen of the thiazole ring can also be oxidized. Tertiary amines are known to form amine oxides upon reaction with oxidizing agents like hydrogen peroxide or peroxy acids. libretexts.org The sulfur atom in the thiazole ring can also be oxidized to a sulfoxide (B87167) or sulfone under controlled conditions. The propoxy group's benzylic position is not susceptible to oxidation in the same way an alkyl chain would be, but harsh oxidation could potentially cleave it.

Reduction: Reduction reactions are particularly relevant for derivatives of this compound. For instance, if a nitro group is introduced onto the phenyl ring via electrophilic nitration, it can be readily reduced to an amino group. solubilityofthings.com This reduction is commonly achieved using reagents like tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or iron in acidic medium. solubilityofthings.commnstate.edu This nitration-reduction sequence is a powerful synthetic tool for introducing an additional amino group onto the phenyl ring.

Table 3: Common Oxidation and Reduction Transformations

TransformationStarting Material DerivativeReagentsProduct Functional Group
Oxidation Tertiary amine derivativeH₂O₂, RCO₃HN-oxide
Reduction Nitro-substituted derivativeSnCl₂, HCl or H₂, Pd/CAmino group

Functional Group Interconversions and Derivatization Strategies

Functional group interconversions are essential for modifying the properties of the parent molecule and are a cornerstone of medicinal chemistry and materials science. solubilityofthings.comfiveable.me For this compound, several strategies can be employed.

Derivatization of the Amino Group: As discussed in section 6.2, the 2-amino group is a prime handle for derivatization. Its conversion to amides, sulfonamides, ureas, and thioureas is a common strategy to explore structure-activity relationships. mdpi.comnih.gov

Modification of the Phenyl Ring: Substituents introduced onto the phenyl ring via electrophilic substitution can be further modified. For example, a nitro group can be reduced to an amine, which can then undergo its own set of reactions (e.g., diazotization). A halogen atom can serve as a handle for cross-coupling reactions, such as the Suzuki or Heck reactions, to form new carbon-carbon bonds. mdpi.com

Cleavage of the Propoxy Ether: Under strong acidic conditions (e.g., with HBr or BBr₃), the propoxy ether can be cleaved to yield the corresponding phenol, 5-(3-hydroxyphenyl)thiazol-2-amine. This phenolic hydroxyl group provides a new site for derivatization, such as esterification or etherification.

Table 4: Key Functional Group Interconversion Strategies

Initial Functional GroupReagents/ReactionNew Functional GroupPotential for Further Derivatization
2-AminoAcyl Chlorides, IsocyanatesAmide, UreaGenerally stable, modifies electronic properties
Propoxy EtherHBr or BBr₃Phenolic HydroxylEsterification, Etherification
Bromo-substituentPd catalyst, Boronic acid (Suzuki coupling)Aryl or Alkyl groupIntroduction of diverse substituents
Nitro-substituentSnCl₂/HClAminoDiazotization, Acylation, etc.

Design and Synthesis of Analogues and Derivatives of 5 3 Propoxyphenyl Thiazol 2 Amine

Structure-Reactivity Relationship (SRR) Studies within the 5-Arylthiazol-2-amine Scaffold (focusing on chemical transformations and stability)

The 5-arylthiazol-2-amine scaffold is characterized by a unique interplay of electronic and steric factors that dictate its reactivity and stability. The thiazole (B1198619) ring, being an aromatic heterocycle, possesses distinct reactive sites. nih.gov Calculated π-electron densities suggest that the C5 position is the most favorable for electrophilic substitution, followed by the C4 position, while the C2 position is more susceptible to nucleophilic substitution. nih.govrsc.orgrsc.org However, in the 5-(3-propoxyphenyl)thiazol-2-amine scaffold, the C5 position is already substituted.

The primary site for chemical transformation is the 2-amino group, which behaves as a typical aromatic amine. It can readily undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy to introduce a wide range of substituents. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups, although this can sometimes lead to mixtures of mono- and di-alkylated products.

Formation of Ureas and Thioureas: Reaction with isocyanates and isothiocyanates, respectively.

The thiazole ring itself exhibits notable stability due to its aromatic character. nih.gov The C4 position is a potential site for electrophilic substitution, such as halogenation (e.g., bromination), which can then serve as a handle for further functionalization through cross-coupling reactions. nih.govrsc.orgrsc.org The stability of the scaffold is generally robust, though it can be influenced by the nature of the substituents on the aryl ring and the reaction conditions employed.

Table 1: Summary of Chemical Transformations for the 5-Arylthiazol-2-amine Scaffold

Reaction TypeReagents and ConditionsResulting Functional Group
AcylationAcyl chloride, pyridine (B92270)Amide
SulfonylationSulfonyl chloride, baseSulfonamide
Urea (B33335) FormationIsocyanateUrea
Thiourea (B124793) FormationIsothiocyanateThiourea
HalogenationN-Bromosuccinimide (NBS)Bromo-substituted thiazole

Diversification Strategies at the Propoxyphenyl Moiety and Thiazole Ring

Diversification of the lead compound can be systematically approached by modifying both the propoxyphenyl group and the thiazole ring. nih.gov

Propoxyphenyl Moiety Diversification: The 3-propoxy group offers several avenues for modification.

Ether Cleavage and Re-alkylation: The propyl ether can be cleaved, typically using strong acids like HBr or Lewis acids like BBr₃, to yield the corresponding phenol. This phenolic hydroxyl group can then be re-alkylated with a variety of alkyl halides to generate a library of analogues with different ether chains (e.g., methoxy, ethoxy, butoxy, benzyloxy).

Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions such as nitration or halogenation, primarily at positions ortho and para to the activating propoxy group (C2, C4, and C6 positions), subject to steric hindrance from the thiazole ring.

Thiazole Ring Diversification:

N-Functionalization: As mentioned, the 2-amino group is the most versatile handle for introducing diversity through the formation of amides, sulfonamides, ureas, and other derivatives. nih.gov

C4-Functionalization: The C4 position of the thiazole ring can be functionalized, often starting with halogenation. The resulting 4-halo-5-arylthiazol-2-amine can then participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, attaching diverse aryl, heteroaryl, or alkyl groups.

Synthesis of Poly-substituted Thiazole Derivatives Incorporating the 5-(3-Propoxyphenyl) Scaffold

The synthesis of poly-substituted thiazoles allows for a more comprehensive exploration of the chemical space around the core scaffold. fabad.org.tr A common and versatile method for constructing the thiazole ring itself is the Hantzsch thiazole synthesis. researchgate.net This involves the condensation of an α-haloketone with a thiourea. researchgate.net

To create polysubstituted derivatives of this compound, one could start with a modified α-haloketone. For instance, reacting a substituted 2-bromo-1-(3-propoxyphenyl)ethan-1-one with a substituted thiourea would yield a tri-substituted thiazole in a single step.

Alternatively, a sequential approach can be employed:

Synthesis of the Core: Synthesize this compound.

C4-Halogenation: Introduce a halogen, such as bromine, at the C4 position.

Cross-Coupling: Use the C4-bromo derivative as a substrate for cross-coupling reactions to introduce a third substituent.

N-Acylation: The 2-amino group can then be acylated to introduce a fourth point of diversity.

This stepwise functionalization provides precise control over the substitution pattern on the thiazole ring. fabad.org.tr

Methods for Incorporating the this compound Moiety into Larger Chemical Structures

The this compound moiety can be incorporated as a key building block into larger, more complex molecules. The primary point of attachment is the 2-amino group, which can act as a nucleophile to form stable covalent bonds.

Common Linkage Strategies:

Amide Bond Formation: This is one of the most robust and widely used methods. The 2-amino group can be coupled with a carboxylic acid on another molecule using standard peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt). This creates a stable amide linkage.

Sulfonamide Linkage: Similar to amide formation, the amino group can react with a sulfonyl chloride to form a highly stable sulfonamide bridge.

Urea/Thiourea Linkage: For applications requiring different spacing or hydrogen bonding patterns, the amino group can be reacted with an isocyanate or isothiocyanate on the target molecule to form urea or thiourea linkages.

Reductive Amination: While less common for this specific scaffold, it is theoretically possible to link it to an aldehyde or ketone on another molecule via reductive amination, forming a secondary amine linkage.

Linkage via C4-Position: If the C4 position is functionalized (e.g., with a halogen), it can be used as an electrophilic site for cross-coupling reactions, attaching the thiazole scaffold to another molecule through a carbon-carbon bond.

Table 2: Linker Strategies for Conjugation

Reactive Site on ThiazoleLinker TypeBond FormedCommon Application
2-Amino GroupCarboxylic Acid (with coupling agent)AmidePeptide synthesis, bioconjugation
2-Amino GroupSulfonyl ChlorideSulfonamideMedicinal chemistry scaffolds
2-Amino GroupIsocyanateUreaPolymer chemistry, materials science
C4-HalogenBoronic Acid (Suzuki Coupling)Carbon-CarbonSynthesis of complex organic molecules

These strategies enable the rational design and synthesis of a wide array of complex molecules where the unique electronic and structural features of the this compound moiety can be exploited.

Emerging Research and Future Perspectives on 5 3 Propoxyphenyl Thiazol 2 Amine

Advanced Synthetic Methodologies for Related Thiazole (B1198619) Structures

The synthesis of thiazole derivatives has evolved significantly from classical methods. While the Hantzsch synthesis, involving the reaction of α-haloketones with thioamides, remains a fundamental approach, contemporary research emphasizes the development of more efficient, sustainable, and diverse methodologies. neliti.comnih.govderpharmachemica.com These advanced methods are directly applicable to the synthesis of complex 5-arylthiazol-2-amines.

Modern synthetic strategies include:

Multi-component Reactions (MCRs): One-pot reactions that combine three or more reactants to form the thiazole core, offering high atom economy and efficiency. For instance, a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) provides a mild and efficient route to thiazoles. organic-chemistry.org

Catalytic C-H Arylation: Direct arylation of the thiazole C-H bond using aryl halides, catalyzed by metals like palladium or copper, presents a powerful method for creating 5-arylthiazoles. neliti.comorganic-chemistry.org This avoids the pre-functionalization of starting materials.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for thiazole synthesis, including variations of the Hantzsch reaction. nih.gov

Enzymatic Synthesis: Chemoenzymatic methods are being explored where enzymes catalyze key steps in the reaction sequence under mild conditions, offering high selectivity. analis.com.my

Table 1: Comparison of Synthetic Methodologies for Thiazole Derivatives

MethodologyDescriptionKey AdvantagesRelevant Findings/Citations
Hantzsch Thiazole SynthesisCondensation of an α-haloketone with a thioamide or thiourea (B124793).Well-established, versatile, readily available starting materials.A classical and still widely used method for constructing the thiazole system. neliti.comnih.gov
Copper-Catalyzed MCRsOne-pot condensation of components like oximes, anhydrides, and a thiocyanate source.High efficiency, mild conditions, good functional group tolerance.Provides a modern alternative with high atom economy. organic-chemistry.org
Palladium-Catalyzed Direct ArylationCoupling of a thiazole with an aryl bromide to form a C-C bond at the 5-position.Avoids pre-functionalization, allows for late-stage modification.Efficient even at very low catalyst concentrations. neliti.comorganic-chemistry.org
Microwave-Assisted SynthesisApplication of microwave heating to accelerate the reaction.Drastically reduced reaction times, often higher yields.Used to efficiently synthesize coumarin-based thiazole derivatives. nih.gov

Theoretical Investigations into Novel Chemical Transformations and Reaction Mechanisms

Computational chemistry provides powerful insights into the reactivity and potential transformations of thiazole derivatives. Theoretical studies, primarily using Density Functional Theory (DFT), are employed to elucidate complex reaction mechanisms that are difficult to study experimentally. researchgate.netacs.org

For a scaffold like 5-(3-Propoxyphenyl)thiazol-2-amine, theoretical investigations can predict:

Reactivity and Selectivity: Fukui functions and Frontier Molecular Orbital (FMO) theory can be calculated to predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net Studies on substituted thiazoles show that the reactivity is highly dependent on the electronic nature of the substituents at the 2, 4, and 5 positions. researchgate.net

Reaction Pathways: Ab initio calculations can map the entire energy profile of a reaction, identifying transition states and intermediates. For example, a novel termolecular mechanism was predicted for the reaction of a 2-silylthiazole with formaldehyde, which was later supported by experimental evidence. acs.org

Cycloaddition Reactions: Thiazoles can participate in cycloaddition reactions, though often requiring high temperatures due to aromatic stabilization. wikipedia.org Theoretical modeling helps in understanding the energetics and pathways of these transformations, such as the formal [2+2] cycloaddition that can lead to pyridine (B92270) derivatives after sulfur extrusion. wikipedia.org

Table 2: Application of Theoretical Methods in Thiazole Chemistry

Theoretical MethodApplicationKey Insights for Thiazole DerivativesRelevant Findings/Citations
Density Functional Theory (DFT)Calculation of electronic structure, reactivity descriptors, and reaction energy profiles.Predicts how electron-donating or -withdrawing groups influence reactivity at different positions of the thiazole ring. researchgate.netUsed to study proton transfer, dimer formation, and reaction mechanisms. researchgate.net
Ab initio Calculations (e.g., MP2)High-accuracy calculation of reaction mechanisms and activation energies.Elucidates complex, multi-step reaction pathways, such as termolecular mechanisms. acs.orgPredicted a novel mechanism for the addition of 2-silylthiazole to aldehydes. acs.org
Fukui Function AnalysisIdentifies the most electrophilic and nucleophilic sites in a molecule.Helps predict the regioselectivity of reactions and is related to the Hard-Soft-Acid-Base (HSAB) principle. researchgate.netPlays a central role in studying chemical reactivity and selectivity in thiazoles. researchgate.net

Potential Role as a Synthetic Intermediate in Non-Pharmaceutical Chemical Synthesis

Beyond its biological relevance, the 2-amino-5-arylthiazole scaffold is a valuable intermediate for constructing more complex molecular architectures for non-pharmaceutical applications. The functional groups on this compound—the reactive 2-amino group, the phenyl ring, and the thiazole core—offer multiple points for chemical modification.

Potential applications include:

Functional Dyes and Pigments: The conjugated system of the 5-arylthiazole can be extended through reactions at the amino group to create organic dyes with specific photophysical properties.

Organic Materials: Thiazole-containing polymers and materials are of interest in electronics and materials science. ingentaconnect.com The title compound could serve as a monomer or a building block for supramolecular structures.

Ligand Synthesis: The nitrogen and sulfur atoms of the thiazole ring can coordinate with metal ions. The 2-amino group can be functionalized to create sophisticated ligands for use in catalysis or as chemical sensors.

Fused Heterocyclic Systems: Thiazole derivatives are important synthetic counterparts for preparing other fused ring systems like pyrimidines or oxazepines, which have applications in various fields of chemistry. neliti.com

Computational Design of Chemically Related Scaffolds with Tunable Reactivity and Chemical Applications

Computational design and in silico screening are accelerating the discovery of new molecules with desired properties. mdpi.com For thiazole-based structures, these methods allow for the rational design of scaffolds with tailored reactivity for specific chemical applications. nih.govacs.org

Key computational approaches include:

Scaffold Hopping: This technique involves replacing a central molecular core with another that maintains similar spatial arrangement of functional groups but possesses different underlying properties. A thiazole scaffold could be computationally designed to replace other heterocycles to fine-tune reactivity or stability. nih.gov

In Silico Design of Inhibitors and Probes: While the prompt excludes pharmaceutical applications, the same design principles can be used to create highly specific enzyme inhibitors for use as chemical probes in basic research or to develop catalysts. nih.govacs.org

Predictive Modeling: Computational models can predict the properties of yet-to-be-synthesized thiazole derivatives. By modifying substituents on the phenyl ring or the amino group of a scaffold like this compound, chemists can virtually screen for candidates with optimal electronic properties for applications in materials science or catalysis before committing to laboratory synthesis. mdpi.com

This computational-first approach allows for the rapid exploration of vast chemical space, enabling the design of novel thiazole-based molecules with precisely tuned reactivity and function for a wide array of chemical applications.

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